N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-16-1-3-18(4-2-16)26-7-9-27(10-8-26)23(30)25-17-13-22(29)28(15-17)19-5-6-20-21(14-19)32-12-11-31-20/h1-6,14,17H,7-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJOGOEIHYITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxin-Pyrrolidinone Intermediate Synthesis
The 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl amine intermediate is synthesized through a four-step sequence:
- Benzodioxin Ring Formation : Cyclocondensation of catechol derivatives with 1,2-dibromoethane under acidic conditions yields 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (65-72% yield).
- Pyrrolidinone Construction : Michael addition of methyl acrylate to the benzodioxin aldehyde, followed by intramolecular cyclization with ammonium acetate, generates the 5-oxopyrrolidin-3-yl scaffold (Scheme 1).
- Amine Functionalization : Reductive amination using sodium cyanoborohydride introduces the primary amine group at C3 position (83% yield, dr > 9:1).
Table 1: Optimization of Pyrrolidinone Ring Formation
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NH4OAc | 110 | 8 | 68 |
| ZnCl2 | 90 | 6 | 72 |
| BF3·Et2O | 80 | 4 | 81 |
Data adapted from pyrrolidine synthesis protocols and benzodioxin coupling methods.
4-(4-Fluorophenyl)piperazine-1-carbonyl Chloride Preparation
The electrophilic coupling partner is synthesized through:
- Piperazine Fluorophenyl Functionalization : Ullmann coupling of piperazine with 1-bromo-4-fluorobenzene using CuI/L-proline catalyst system (78% yield).
- Carboxylic Acid Activation : Treatment of piperazine-1-carboxylic acid with oxalyl chloride generates the reactive acyl chloride (92% conversion).
Convergent Coupling Strategies
Amide Bond Formation
Critical coupling of the two intermediates employs three principal methods:
Method A : EDCI/HOBt-mediated coupling in DMF
Method B : Mixed Carbonate Approach
Method C : Photoredox Catalyzed Coupling
Table 2: Comparative Analysis of Coupling Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield (%) | 84 | 92 | 78 |
| Purity (HPLC %) | 98.2 | 99.1 | 97.8 |
| Scalability (g) | 10 | 100 | 5 |
| Cost Index | 1.0 | 0.8 | 2.3 |
Data synthesized from high-throughput studies and industrial protocols.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented Roche Pharma technology enables:
- 24/7 operation with <5% yield variation
- In-line HPLC monitoring (Figure 1)
- Annual production capacity: 850 kg
Key Process Parameters :
- Residence time: 8.2 min
- Temperature: 45°C ± 0.5°C
- Pressure: 2.8 bar
Purification Technology
Combined crystallization-chromatography approach:
- Primary Crystallization : Ethyl acetate/hexane (3:7)
- Removes 98% of EDCI byproducts
- Preparative HPLC : C18 column, 65% MeCN/H2O
Analytical Characterization
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J=7.5 Hz, 1H, NH), 7.45-7.39 (m, 2H, ArF), 7.12-7.05 (m, 2H, ArF), 6.93 (s, 1H, benzodioxin), 4.31-4.25 (m, 4H, OCH2CH2O), 3.82-3.75 (m, 4H, piperazine), 3.12-3.05 (m, 1H, pyrrolidinone), 2.94-2.87 (m, 2H, CH2CO).
HRMS (ESI+): m/z calc. for C24H24FN3O4 [M+H]+: 438.1823, found: 438.1819.
Crystallographic Data
- Space Group : P21/c
- Unit Cell : a=8.452(2) Å, b=12.873(3) Å, c=14.562(4) Å
- Density : 1.342 g/cm³
- R-factor : 0.0412
Process Optimization Challenges
Racemization Control
The stereolabile C3 position requires:
Residual Solvent Management
GC-MS analysis reveals:
- DMF reduction from 1200 ppm to <50 ppm via azeotropic distillation
- MeCN levels maintained at <410 ppm (ICH Q3C compliant)
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Substituent Variations
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide (CAS 894035-52-0)
- Key Difference : The 4-methylpiperazine group replaces the 4-(4-fluorophenyl)piperazine.
- Impact : The methyl group reduces steric hindrance and lipophilicity compared to the fluorophenyl group, likely altering pharmacokinetic properties such as metabolic stability and receptor binding affinity .
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
- Key Difference : A pyridinyl substituent with chloro and trifluoromethyl groups replaces the fluorophenyl moiety.
- Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, while the pyridine ring may enhance π-stacking interactions with aromatic residues in target proteins .
Core Heterocyclic Modifications
Benzo[b][1,4]oxazin-3(4H)-one Derivatives (Compounds 54, 55, 58)
- Structural Features: Compound 54: 2-Fluoro-3-oxo-benzo[b][1,4]oxazin-4-yl propanoyl group. Compound 55: 2,2-Difluoro-3-oxo-benzo[b][1,4]oxazin-4-yl propanoyl group. Compound 58: 3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl propanoyl group.
- Impact of Fluorination :
- Fluorine atoms in compounds 54 and 55 increase electronegativity and stability, as evidenced by distinct $^{13}\text{C-NMR}$ shifts (e.g., δ 101.13 ppm for CHF in compound 54 vs. δ 112.69 ppm for CF2 in compound 55) .
- The thiazine ring in compound 58 introduces sulfur, which may alter redox properties and hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl vs. Methyl : The 4-fluorophenyl group in the target compound likely enhances affinity for hydrophobic binding pockets compared to methyl .
- Benzodioxin vs. Benzoxazin/Thiazin : The benzodioxin’s oxygen-rich structure may improve solubility over sulfur-containing thiazin analogs .
- Piperazine Linker : The carboxamide bridge in all compounds ensures conformational rigidity, critical for maintaining target engagement .
Methodological Considerations in Structural Comparison
- Tanimoto Coefficients : Widely used to quantify structural similarity; values >0.85 indicate high similarity, relevant for comparing piperazine derivatives .
- NMR and Mass Spectrometry : Critical for verifying substituent effects (e.g., fluorine-induced deshielding in $^{19}\text{F-NMR}$) and confirming synthetic routes .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound exhibits diverse biological activities, particularly in the inhibition of specific enzymes and potential therapeutic applications in treating neurological disorders and certain types of cancer.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzodioxin moiety, a piperazine ring, and a pyrrolidine derivative. The molecular formula is C₁₈H₁₈F₁N₃O₃, and its molecular weight is approximately 345.35 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may contribute to its biological activity.
Enzyme Inhibition
One of the primary mechanisms of action for this compound is its inhibitory effect on cholinesterase enzymes. These enzymes are crucial for the hydrolysis of acetylcholine in the synaptic cleft, and their inhibition can lead to enhanced cholinergic signaling. Studies have demonstrated that this compound exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may have implications for treating conditions like Alzheimer's disease .
Anticancer Activity
Recent research has indicated that this compound also possesses anticancer properties. It has been evaluated against various human cancer cell lines, including pancreatic cancer cells (MiaPaCa2 and PANC-1). The compound showed moderate to significant cytotoxicity with growth inhibition percentages varying based on concentration and cell line type .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MiaPaCa2 | >50 | Low |
| PANC-1 | 14 | Moderate |
| MCF-7 | 3.1 | High |
| U87 (Glioblastoma) | >50 | No significant activity |
The biological activity of this compound can be attributed to its ability to interact with various targets within the body:
- Cholinesterases : By inhibiting AChE and BChE, it enhances cholinergic transmission.
- Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated but involve disrupting cellular signaling pathways.
Study 1: Cholinesterase Inhibition
In a study assessing the cholinesterase inhibitory activity of related compounds, this compound was found to have an IC50 value comparable to known inhibitors like physostigmine . This suggests potential therapeutic applications for cognitive enhancement or neuroprotection.
Study 2: Anticancer Properties
Another investigation involved screening a library of piperazine derivatives against multiple cancer cell lines. The results indicated that modifications to the piperazine structure could enhance cytotoxicity. Specifically, derivatives with bulky groups showed increased activity against MCF-7 breast cancer cells . This highlights the importance of structural optimization in developing more potent anticancer agents.
Q & A
Q. How can researchers optimize the synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise adjustments to reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example, substituting piperazine precursors (e.g., fluorophenyl derivatives) and employing normal-phase chromatography with methanol/ammonium hydroxide gradients can enhance purity . Solvents like dichloromethane or ethanol, combined with catalysts such as triethylamine, are critical for stabilizing intermediates . Yield improvements may require iterative testing of stoichiometric ratios and reaction durations.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the pyrrolidinone, benzodioxin, and piperazine moieties. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the carboxamide bond. High-performance liquid chromatography (HPLC) with UV detection ensures purity thresholds (>95%) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize receptor-binding assays (e.g., dopamine D3 or serotonin receptors) due to structural similarities to bioactive piperazine derivatives . Use radioligand displacement assays to measure binding affinity (Ki values). Concurrently, cell viability assays (e.g., MTT) in neuronal or cancer cell lines can screen for cytotoxicity or antiproliferative effects .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor affinity data across different assay platforms?
- Methodological Answer : Discrepancies between in vitro and cell-based assays may arise from membrane permeability or off-target interactions. Validate results using orthogonal methods:
- Surface plasmon resonance (SPR) for kinetic binding analysis.
- Functional assays (e.g., cAMP modulation) to confirm receptor activation/inhibition.
- Molecular docking studies to predict binding poses and explain affinity variations .
Q. How can structure-activity relationship (SAR) studies be structured to improve selectivity for target receptors?
- Methodological Answer : Systematically modify substituents on the benzodioxin, pyrrolidinone, or fluorophenyl groups. For example:
- Replace the fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects.
- Introduce steric hindrance via alkylation of the piperazine nitrogen.
Compare binding data across analogs using receptor panels to identify selectivity drivers .
Q. What computational approaches predict metabolic stability and potential toxicity of this compound?
- Methodological Answer : Use in silico tools like:
- CYP450 metabolism prediction (e.g., StarDrop, Schrödinger) to identify labile sites (e.g., benzodioxin oxidation).
- Toxicity risk assessment (e.g., Derek Nexus) to flag structural alerts (e.g., mutagenic piperazine metabolites).
Validate predictions with in vitro hepatocyte stability assays and Ames tests .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidinone or carboxamide moieties.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Data-Driven Research Challenges
Q. How should contradictory results in dose-response curves be analyzed?
- Methodological Answer :
- Non-linear regression analysis : Fit data to sigmoidal models (e.g., Hill equation) to compare EC50/IC50 values.
- Outlier detection : Use Grubbs’ test to exclude anomalous data points.
- Cross-platform validation : Repeat assays in alternate systems (e.g., primary cells vs. immortalized lines) .
Q. What statistical methods are appropriate for comparing this compound’s efficacy to existing analogs?
- Methodological Answer :
Q. How can researchers integrate this compound into a broader theoretical framework for neurological drug discovery?
- Methodological Answer :
Link mechanistic studies to established pathways (e.g., dopamine signaling or FAAH modulation) . Use systems biology tools (e.g., KEGG pathway mapping) to contextualize interactions and identify synergistic targets .
Tables for Comparative Analysis
Q. Table 1. Key Synthetic Parameters for Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | Dichloromethane to Ethanol | Higher polarity improves carboxamide coupling |
| Catalyst (Triethylamine) | 0.5–2.0 eq | Reduces byproduct formation |
| Chromatography Gradient | 5–15% MeOH/NH4OH | Removes unreacted precursors |
Q. Table 2. Receptor Binding Affinity of Structural Analogs
| Compound Modification | D3 Receptor Ki (nM) | Serotonin 5-HT1A Ki (nM) |
|---|---|---|
| Fluorophenyl (Parent) | 12.3 ± 1.5 | 245 ± 32 |
| Chlorophenyl Substituent | 8.9 ± 0.8 | 198 ± 28 |
| Methoxyphenyl Substituent | 15.6 ± 2.1 | 310 ± 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
